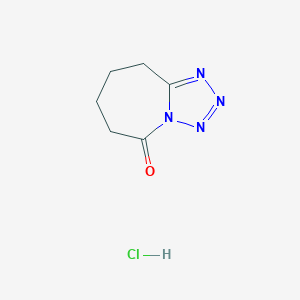
Pentazolone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentazolone hydrochloride is a synthetic compound known for its analgesic properties. It is primarily used to treat moderate to severe pain. The compound works by interacting with opioid receptors in the central nervous system, altering the perception of pain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentazolone hydrochloride involves several steps. One common method includes the reaction of 2-dimethylallyl-5,9-dimethyl-2’-hydroxybenzomorphan with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The final product is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pentazolone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Pentazolone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers use it to investigate the effects of opioid receptor activation on cellular processes.
Medicine: The compound is studied for its potential use in pain management and as an alternative to traditional opioids.
Industry: It is used in the development of new analgesic drugs and formulations
Wirkmechanismus
Pentazolone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weak antagonist action at the mu receptor. This interaction inhibits ascending pain pathways, altering the perception of and response to pain. The compound also produces analgesia, respiratory depression, and sedation similar to other opioids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentazocine: Another analgesic with similar properties but different receptor affinities.
Naloxone: Often combined with pentazolone hydrochloride to prevent misuse.
Morphine: A more potent opioid with a higher risk of addiction and side effects
Uniqueness
This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of addiction compared to other opioids. Its ability to act on multiple opioid receptors also makes it a valuable tool in pain management research .
Eigenschaften
Molekularformel |
C6H9ClN4O |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydrotetrazolo[1,5-a]azepin-5-one;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c11-6-4-2-1-3-5-7-8-9-10(5)6;/h1-4H2;1H |
InChI-Schlüssel |
JVSPWEPOXOBOFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N2C(=NN=N2)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



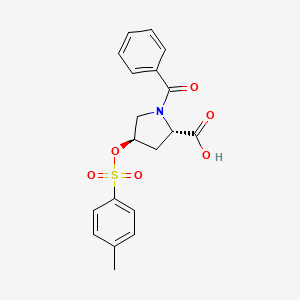
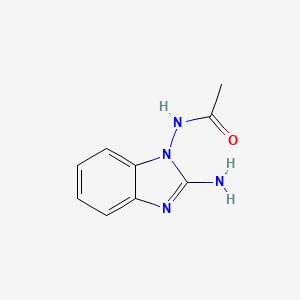
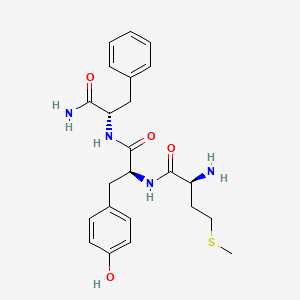
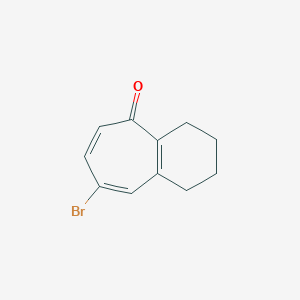
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

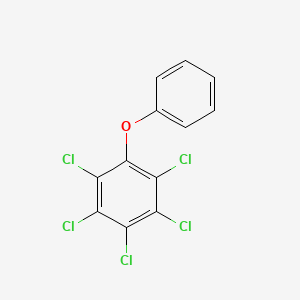
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)


![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
